molecular formula C9H5BrOSe2 B15217403 5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde

5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde

Cat. No.: B15217403
M. Wt: 367.0 g/mol
InChI Key: UWELWDIMRHFAFG-UHFFFAOYSA-N
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Description

5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde is an organoselenium compound that features a bromo substituent and a carbaldehyde functional group attached to a biselenophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde typically involves the bromination of a biselenophene precursor followed by formylation. A common synthetic route includes:

    Bromination: The biselenophene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron trifluoromethanesulfonate.

    Formylation: The brominated biselenophene is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to introduce the carbaldehyde group.

Industrial Production Methods

While specific industrial production methods for 5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of a palladium catalyst.

    Oxidation and Reduction: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Substitution: Various substituted biselenophenes depending on the nucleophile used.

    Oxidation: 5’-Bromo-[2,2’-biselenophene]-5-carboxylic acid.

    Reduction: 5’-Bromo-[2,2’-biselenophene]-5-methanol.

Scientific Research Applications

5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde has several scientific research applications:

    Organic Electronics: Used in the development of organic semiconductors and field-effect transistors due to its unique electronic properties.

    Materials Science: Incorporated into polymers and copolymers to enhance their electrical conductivity and stability.

    Medicinal Chemistry: Explored for its potential biological activities, including anticancer and antimicrobial properties.

    Catalysis: Utilized as a ligand in transition metal-catalyzed reactions to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde in various applications involves its ability to participate in electron transfer processes. The biselenophene core provides a stable framework for electron delocalization, while the bromo and carbaldehyde groups can interact with molecular targets through covalent or non-covalent interactions. In biological systems, the compound may target specific enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2’-bithiophene: Similar structure but with sulfur atoms instead of selenium.

    5-Bromo-2,2’-biselenophene: Lacks the carbaldehyde group.

    5-Bromo-2,2’-bithiophene-5-carbaldehyde: Contains sulfur atoms and a carbaldehyde group.

Uniqueness

5’-Bromo-[2,2’-biselenophene]-5-carbaldehyde is unique due to the presence of selenium atoms, which impart distinct electronic properties compared to sulfur analogs

Properties

Molecular Formula

C9H5BrOSe2

Molecular Weight

367.0 g/mol

IUPAC Name

5-(5-bromoselenophen-2-yl)selenophene-2-carbaldehyde

InChI

InChI=1S/C9H5BrOSe2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H

InChI Key

UWELWDIMRHFAFG-UHFFFAOYSA-N

Canonical SMILES

C1=C([Se]C(=C1)C2=CC=C([Se]2)Br)C=O

Origin of Product

United States

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